2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
2,4-Dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core. This can be achieved by condensing 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions. The resulting benzoxazole is then subjected to further functionalization.
-
Formation of Benzoxazole Core
Reactants: 2-aminophenol and a carboxylic acid derivative.
Conditions: Dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.
Product: 2-(3-methylphenyl)-1,3-benzoxazole.
-
Chlorination and Amidation
Reactants: 2,4-dichlorobenzoyl chloride and 2-(3-methylphenyl)-1,3-benzoxazole.
Conditions: Base such as triethylamine in an inert solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures, often in polar aprotic solvents.
Products: Substituted derivatives of the original compound.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized forms of the benzoxazole ring or the aromatic substituents.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced derivatives, potentially altering the benzamide or benzoxazole moieties.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(3-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of a benzoxazole ring.
2,4-Dichloro-N-(4-methylphenyl)benzamide: Contains a methyl group on the phenyl ring instead of the benzoxazole moiety.
2,4-Dichloro-N-(5-(4-methylphenyl)-1H-pyrazol-3-yl)benzamide: Features a pyrazole ring instead of the benzoxazole.
Uniqueness
What sets 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide apart is its benzoxazole ring, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or for the development of materials with unique properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-3-2-4-13(9-12)21-25-18-11-15(6-8-19(18)27-21)24-20(26)16-7-5-14(22)10-17(16)23/h2-11H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLOTZMYOOQCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.